N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide
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Description
Synthesis Analysis
CCMBC can be synthesized through various methods. One versatile approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions, leading to the formation of cyanoacetamide derivatives. Stirring without solvent or fusion methods have been employed for this purpose .
Molecular Structure Analysis
The molecular structure of CCMBC reveals its heterocyclic nature. The benzodioxine moiety provides rigidity, while the cyano group imparts reactivity. The cyclohexylmethyl substituent contributes to overall stability. Spectroscopic techniques like ¹³C NMR can provide insights into its connectivity and confirm its structure .
Future Directions
: Ahmed A. Fadda & Ramy Rabie. “Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds.” Research on Chemical Intermediates, 42(2016), 771–811. Link : Spectroscopic Properties of Cyclohexanes. LibreTexts. [Link](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_%28Roberts
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-9-13(10-16-17(15)24-8-7-23-16)18(21)20-14(11-19)12-5-3-2-4-6-12/h9-10,12,14H,2-8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJUBCEJMJEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C(=O)NC(C#N)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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